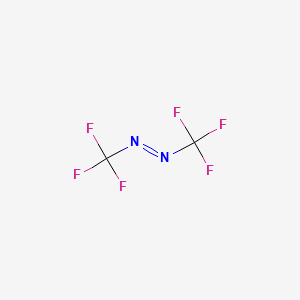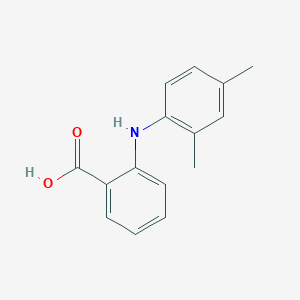
N-(2,4-Dimethylphenyl)anthranilic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylphenyl)anthranilic Acid is a derivative of anthranilic acid, which is an aromatic acid with both carboxylic acid and amine functional groups. This compound is known for its applications in medicinal chemistry, particularly as a non-steroidal anti-inflammatory drug (NSAID). It is structurally related to other anthranilic acid derivatives, which are known for their analgesic, anti-inflammatory, and antipyretic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(2,4-Dimethylphenyl)anthranilic Acid can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromobenzoic acid with 2,4-dimethylaniline in the presence of a copper catalyst. The reaction typically occurs under reflux conditions with a suitable solvent such as isoamyl alcohol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound often involves the nitration of o-xylene to produce a mixture of o- and m-nitroxylenes. The nitro compounds are then reduced to their corresponding amines using iron and hydrochloric acid. The resulting amines are separated, and the desired o-xylidine is condensed with o-chlorobenzoic acid in the presence of potassium carbonate and a copper catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dimethylphenyl)anthranilic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
The major products formed from these reactions include various substituted anthranilic acid derivatives, which can have different pharmacological properties .
Applications De Recherche Scientifique
N-(2,4-Dimethylphenyl)anthranilic Acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: As an NSAID, it is used to treat mild to moderate pain, including headaches, dental pain, and arthritis.
Industry: It is used in the production of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethylphenyl)anthranilic Acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to its anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Mefenamic Acid: Another anthranilic acid derivative with similar anti-inflammatory and analgesic properties.
Flufenamic Acid: Known for its potent anti-inflammatory effects.
Uniqueness
N-(2,4-Dimethylphenyl)anthranilic Acid is unique due to its specific substitution pattern on the aromatic ring, which can influence its pharmacological properties and potency compared to other anthranilic acid derivatives .
Propriétés
Numéro CAS |
27210-58-8 |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
2-(2,4-dimethylanilino)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-7-8-13(11(2)9-10)16-14-6-4-3-5-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18) |
Clé InChI |
VJVKYSGOJRLVPJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=CC=CC=C2C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


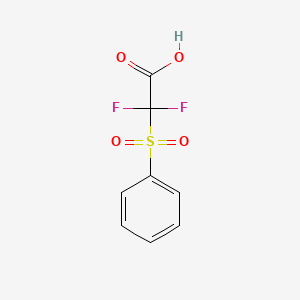
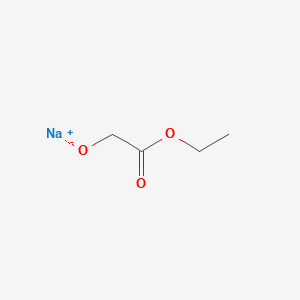
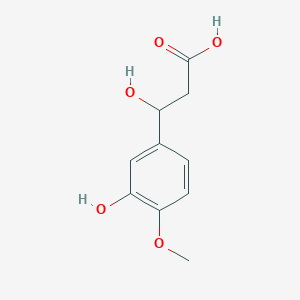

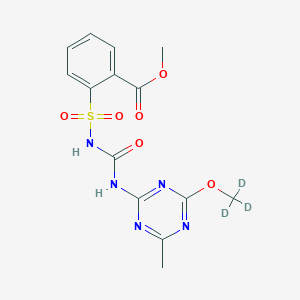
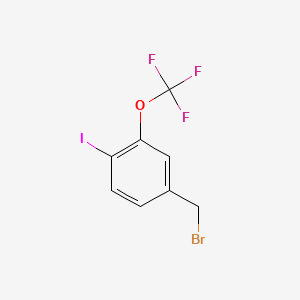


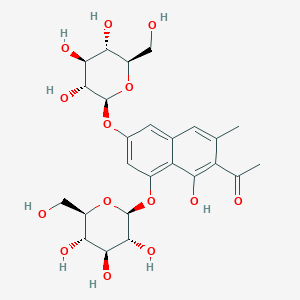
![1-N-methyl-2-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]benzene-1,2-dicarboxamide](/img/structure/B13425228.png)
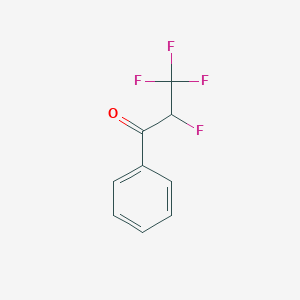
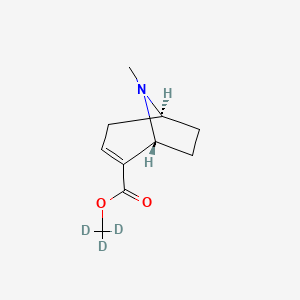
![N-[(1R)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425247.png)
